Cas no 1261573-49-2 (5-Methyl-2-(trifluoromethoxy)benzoic acid)

5-Methyl-2-(trifluoromethoxy)benzoic acid is a fluorinated aromatic carboxylic acid derivative characterized by the presence of a methyl group at the 5-position and a trifluoromethoxy substituent at the 2-position of the benzoic acid core. This compound is of interest in pharmaceutical and agrochemical research due to its unique electronic and steric properties imparted by the trifluoromethoxy group, which enhances lipophilicity and metabolic stability. Its benzoic acid moiety allows for further functionalization, making it a versatile intermediate in synthetic chemistry. The compound’s structural features contribute to its potential utility in the development of bioactive molecules, particularly where fluorine substitution is desirable for optimizing physicochemical properties.
5-Methyl-2-(trifluoromethoxy)benzoic acid structure
1261573-49-2 structure
Product Name:5-Methyl-2-(trifluoromethoxy)benzoic acid
CAS No:1261573-49-2
MF:C9H7F3O3
MW:220.145293474197
CID:4988034
PubChem ID:67057131
Update Time:2025-05-22

5-Methyl-2-(trifluoromethoxy)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-methyl-2-(trifluoromethoxy)benzoic acid
    • 5-Methyl-2-(trifluoromethoxy)benzoic acid
    • Inchi: 1S/C9H7F3O3/c1-5-2-3-7(15-9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H,13,14)
    • InChI Key: KTRHVNFOWTYHHN-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(C)=CC=1C(=O)O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 239
  • XLogP3: 3.8
  • Topological Polar Surface Area: 46.5

5-Methyl-2-(trifluoromethoxy)benzoic acid Pricemore >>

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Additional information on 5-Methyl-2-(trifluoromethoxy)benzoic acid

5-Methyl-2-(trifluoromethoxy)benzoic Acid (CAS 1261573-49-2): A Versatile Fluorinated Building Block for Modern Chemistry

In the realm of fluorinated organic compounds, 5-Methyl-2-(trifluoromethoxy)benzoic acid (CAS 1261573-49-2) has emerged as a valuable chemical intermediate with growing importance in pharmaceutical development and material science. This white to off-white crystalline powder, characterized by its benzoic acid core substituted with both methyl and trifluoromethoxy groups, offers unique electronic properties that make it particularly useful in drug discovery programs targeting improved metabolic stability and membrane permeability.

The molecular structure of 5-Methyl-2-(trifluoromethoxy)benzoic acid combines the carboxylic acid functionality with the strong electron-withdrawing nature of the trifluoromethoxy group (-OCF3), creating a distinctive electronic profile that influences both its reactivity and physical properties. With a molecular weight of 220.15 g/mol and the characteristic lipophilicity imparted by its fluorinated moiety, this compound has become increasingly relevant in the development of bioactive molecules where controlled polarity and stability are required.

Recent trends in medicinal chemistry highlight the growing demand for fluorinated building blocks like 5-Methyl-2-(trifluoromethoxy)benzoic acid, as evidenced by search analytics showing increased queries for "trifluoromethoxy compounds in drug design" and "fluorinated benzoic acid derivatives." The pharmaceutical industry particularly values this compound for its ability to serve as a precursor in the synthesis of various drug candidates, especially those targeting central nervous system disorders and inflammatory conditions where the trifluoromethoxy group can enhance blood-brain barrier penetration.

From a synthetic chemistry perspective, 5-Methyl-2-(trifluoromethoxy)benzoic acid (CAS 1261573-49-2) demonstrates versatile reactivity. The carboxylic acid group can be readily converted to various derivatives including amides, esters, and acid chlorides, while the aromatic ring can undergo electrophilic substitution reactions, albeit with regioselectivity influenced by the existing substituents. This dual functionality makes it particularly valuable for constructing more complex molecular architectures, a fact reflected in the growing number of patent applications mentioning this chemical intermediate.

The material science applications of 5-Methyl-2-(trifluoromethoxy)benzoic acid are gaining attention, particularly in the development of specialty polymers and liquid crystal materials. The combination of the rigid benzoic acid framework with the fluorinated side chain can impart desirable thermal stability and unique optical properties to advanced materials. Search engine data reveals increasing interest in "fluorinated aromatic acids for materials" and "trifluoromethoxy-containing monomers," indicating expanding applications beyond traditional pharmaceutical uses.

Quality control parameters for 5-Methyl-2-(trifluoromethoxy)benzoic acid typically include purity assessment by HPLC (generally >98%), melting point determination (reported around 95-98°C), and spectroscopic characterization. The compound's stability under various conditions makes it suitable for long-term storage and international shipping, contributing to its popularity as a research chemical available through major chemical suppliers worldwide. Analytical techniques like 1H NMR, 13C NMR, and mass spectrometry are routinely employed to verify the identity and purity of this material.

Environmental and safety considerations for 5-Methyl-2-(trifluoromethoxy)benzoic acid follow standard laboratory chemical handling protocols. While not classified as highly hazardous, proper personal protective equipment including gloves and eye protection is recommended when handling this compound. The environmental fate of such fluorinated organic compounds has become a topic of research interest, with studies investigating their biodegradation pathways and ecological impact - a subject generating numerous search queries like "environmental persistence of fluorinated aromatics."

The commercial availability of 5-Methyl-2-(trifluoromethoxy)benzoic acid (CAS 1261573-49-2) has improved significantly in recent years, with multiple suppliers offering it in quantities ranging from gram-scale for research purposes to kilogram quantities for industrial applications. Pricing trends reflect the compound's position as a specialty chemical intermediate, with costs influenced by the complexity of its synthesis and the purity grade required. Market analysis indicates steady growth in demand, particularly from the pharmaceutical and advanced materials sectors.

Future research directions for 5-Methyl-2-(trifluoromethoxy)benzoic acid derivatives may explore their potential in emerging fields such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where the combination of aromaticity and fluorination could lead to materials with novel properties. The compound's utility in medicinal chemistry is likely to expand as researchers continue to investigate structure-activity relationships involving the trifluoromethoxy group, particularly in the context of optimizing drug-like properties.

In conclusion, 5-Methyl-2-(trifluoromethoxy)benzoic acid represents an important member of the fluorinated benzoic acid family, with applications spanning pharmaceutical development, material science, and chemical research. Its unique combination of structural features and synthetic versatility ensures its continued relevance in modern chemistry, while the growing body of research into fluorinated compounds suggests expanding applications in the years to come. As both a tool for discovery and a subject of investigation, this compound exemplifies the ongoing importance of carefully designed chemical building blocks in advancing scientific and technological innovation.

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